2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is a complex organic compound with a molecular formula of C21H20N4OS
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit cytotoxicity and antiviral activity . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the pathogenic organisms .
Biochemical Pathways
Similar compounds have been shown to interfere with the replication processes of viruses, thereby exhibiting antiviral activity .
Result of Action
Similar compounds have been shown to exhibit cytotoxicity and antiviral activity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . Additionally, it can bind to DNA, affecting gene expression and cellular functions . The interactions between this compound and biomolecules are primarily driven by its triazoloquinoline core, which facilitates binding through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, making it a potential candidate for anticancer therapy . Furthermore, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and proteins, inhibiting their activity . For example, it can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events essential for signal transduction . Additionally, the compound can intercalate into DNA, disrupting the normal function of transcription factors and other DNA-binding proteins . These interactions lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and alter cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its potent biological activity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its overall efficacy and toxicity, as the metabolites may retain biological activity or contribute to adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the nucleus, where it exerts its effects on DNA and gene expression . The distribution of the compound is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . The presence of specific targeting signals and post-translational modifications can direct the compound to other cellular compartments, such as the mitochondria or endoplasmic reticulum . These localizations are essential for the compound’s ability to modulate cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide typically involves the following steps:
Formation of the Triazoloquinoline Core: The triazoloquinoline core is synthesized through the cyclization of appropriate precursors, such as 4-chloro-8-methylquinoline and triazole-2-thiol, under nucleophilic substitution conditions.
Thioether Formation: The triazoloquinoline core is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with phenethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to modified triazoloquinoline derivatives .
Scientific Research Applications
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers study this compound to understand its interactions with cellular components and its effects on biological pathways.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-13-19-23-24-21(25(19)18-10-6-5-9-17(15)18)27-14-20(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVUDNUJVOVPSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.